

# In-depth Technical Guide: Safety and Toxicology Profile of NPS ALX Compound 4a

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## Compound of Interest

Compound Name: NPS ALX Compound 4a

Cat. No.: B1456694

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An Examination of a Potent 5-HT6 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available information. A comprehensive safety and toxicology profile for **NPS ALX Compound 4a** has not been fully established in publicly accessible literature. The information presented should be considered within this context.

## Executive Summary

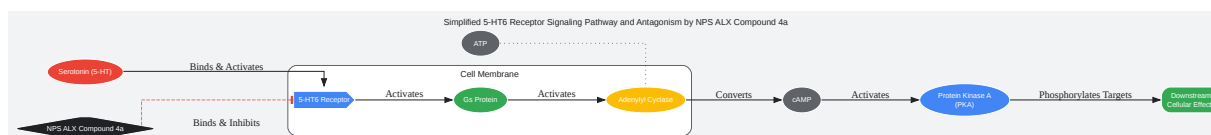
**NPS ALX Compound 4a** is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC<sub>50</sub> of 7.2 nM and a K<sub>i</sub> of 0.2 nM.<sup>[1][2][3][4]</sup> Its high affinity and selectivity for the 5-HT6 receptor have made it a compound of interest in neuroscience research, particularly in the context of cognitive function and neurodegenerative diseases. However, a thorough investigation of its chemical, physical, and toxicological properties has not been extensively reported in public-facing scientific literature. This guide aims to synthesize the currently available information and highlight the significant gaps in our understanding of the safety and toxicology profile of **NPS ALX Compound 4a**.

## Compound Identification

Parameter	Value
IUPAC Name	6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole
Synonyms	NPS ALX Compound 4a dihydrochloride
CAS Number	1781934-44-8 (dihydrochloride)
Molecular Formula	C <sub>25</sub> H <sub>25</sub> N <sub>3</sub> O <sub>2</sub> S
Molecular Weight	431.55 g/mol (free base)

## Mechanism of Action and Signaling Pathway

**NPS ALX Compound 4a** functions as a competitive antagonist at the 5-HT<sub>6</sub> receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT<sub>6</sub> receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of the endogenous ligand serotonin (5-HT), **NPS ALX Compound 4a** is presumed to inhibit this signaling cascade.



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**Figure 1:** 5-HT<sub>6</sub> Receptor Antagonism by **NPS ALX Compound 4a**.

## Preclinical Safety and Toxicology

A comprehensive public database on the safety and toxicology of **NPS ALX Compound 4a** is not available. A Safety Data Sheet for the compound explicitly states that "To the best of our knowledge, the chemical, physical and toxicological properties have not been thoroughly investigated." This indicates a significant gap in the publicly accessible data required for a complete safety assessment.

## Acute Toxicity

No data on the acute toxicity (e.g., LD50) of **NPS ALX Compound 4a** administered via oral, intravenous, or other routes have been found in the public domain.

## Sub-chronic and Chronic Toxicity

Information regarding the effects of repeated dosing of **NPS ALX Compound 4a** over sub-chronic or chronic periods is not publicly available. Key toxicological endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) have not been reported.

## Genotoxicity

There is no publicly available data from standard genotoxicity assays (e.g., Ames test, micronucleus assay, chromosomal aberration assay) to assess the mutagenic or clastogenic potential of **NPS ALX Compound 4a**.

## Carcinogenicity

Long-term carcinogenicity studies in animal models have not been reported for **NPS ALX Compound 4a** in the public literature.

## Reproductive and Developmental Toxicity

No information is publicly available regarding the potential effects of **NPS ALX Compound 4a** on fertility, embryonic development, or postnatal development.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

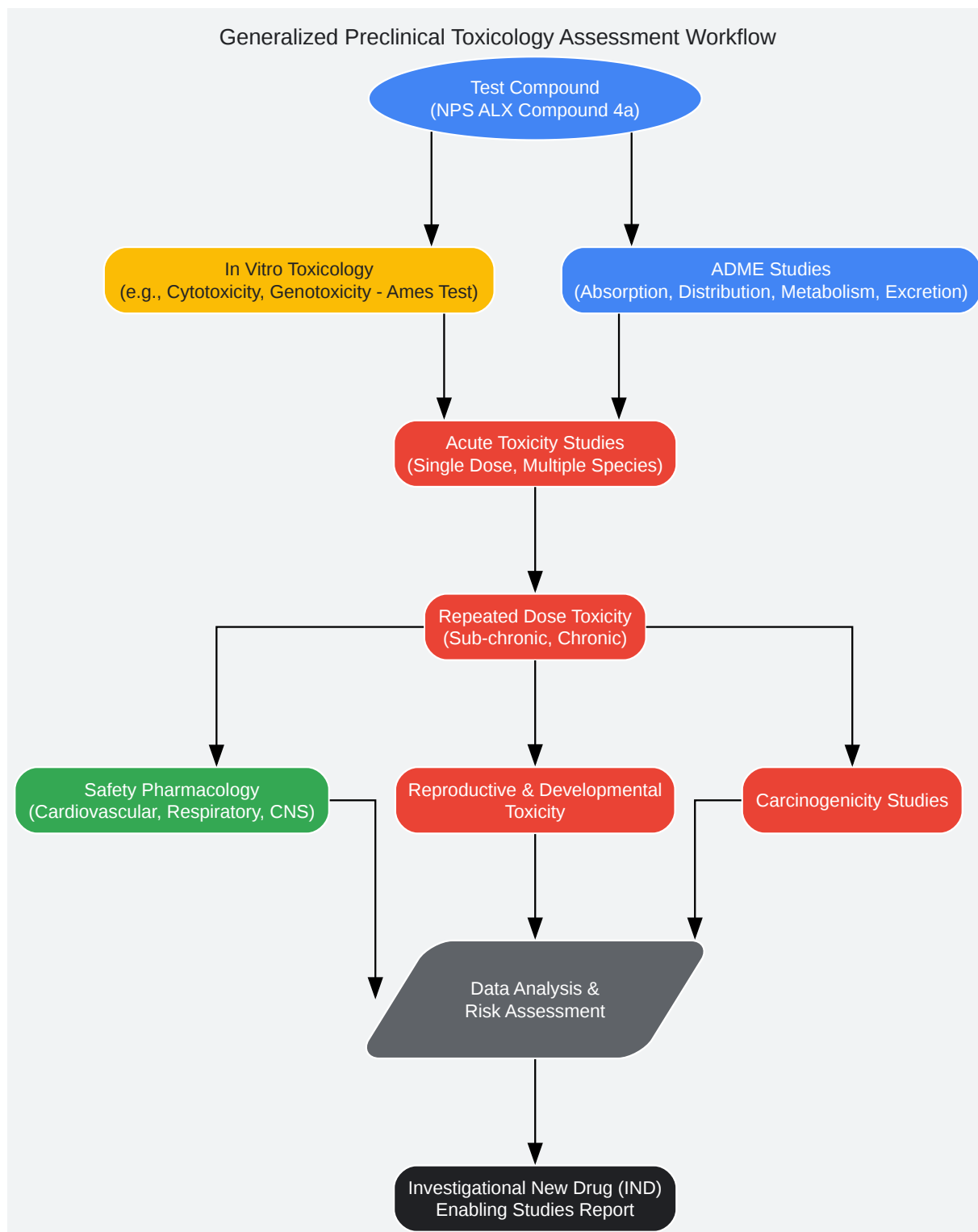
Detailed ADME parameters for **NPS ALX Compound 4a** are not well-documented in publicly accessible sources. Understanding the pharmacokinetic profile of this compound would be

crucial for interpreting any toxicological findings and for designing further preclinical and clinical studies.

## Experimental Protocols

Due to the lack of published toxicology studies, detailed experimental protocols for the safety assessment of **NPS ALX Compound 4a** cannot be provided. For general guidance, researchers should refer to standardized toxicology testing guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the Organisation for Economic Co-operation and Development (OECD).

Below is a generalized workflow for a preclinical toxicology assessment, which would be applicable to a compound like **NPS ALX Compound 4a**.



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